2-(4-Chlorophenoxy)butane
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Overview
Description
2-(4-Chlorophenoxy)butane is an organic compound with the molecular formula C10H13ClO It is a chlorinated derivative of phenoxybutane, characterized by the presence of a chlorophenyl group attached to a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)butane typically involves the reaction of 4-chlorophenol with 1-bromo-2-butane. The reaction is carried out in the presence of a base, such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include heating the mixture under reflux to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields phenyl derivatives.
Substitution: Results in various substituted phenoxybutane derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)butane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby modulating physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)acetic acid
- 2-(4-Chlorophenoxy)ethanol
- 2-(4-Chlorophenoxy)propane
Uniqueness
2-(4-Chlorophenoxy)butane is unique due to its specific structural features, such as the butane chain and the chlorophenyl group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the longer butane chain may influence its solubility and interaction with biological membranes, making it more suitable for certain applications .
Properties
IUPAC Name |
1-butan-2-yloxy-4-chlorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJCJSFXPWYBMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556234 |
Source
|
Record name | 1-[(Butan-2-yl)oxy]-4-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51241-52-2 |
Source
|
Record name | 1-[(Butan-2-yl)oxy]-4-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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